Yladgdlhsdgpgr

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

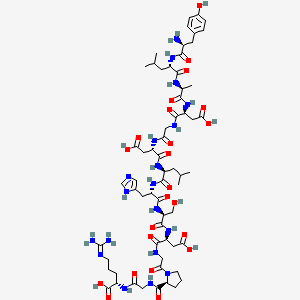

C62H93N19O23 |

|---|---|

Molekulargewicht |

1472.5 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C62H93N19O23/c1-29(2)16-37(76-52(94)35(63)18-32-10-12-34(83)13-11-32)55(97)72-31(5)51(93)75-40(20-48(87)88)53(95)68-24-46(85)74-42(22-50(91)92)58(100)77-38(17-30(3)4)56(98)78-39(19-33-23-66-28-71-33)57(99)80-43(27-82)59(101)79-41(21-49(89)90)54(96)70-26-47(86)81-15-7-9-44(81)60(102)69-25-45(84)73-36(61(103)104)8-6-14-67-62(64)65/h10-13,23,28-31,35-44,82-83H,6-9,14-22,24-27,63H2,1-5H3,(H,66,71)(H,68,95)(H,69,102)(H,70,96)(H,72,97)(H,73,84)(H,74,85)(H,75,93)(H,76,94)(H,77,100)(H,78,98)(H,79,101)(H,80,99)(H,87,88)(H,89,90)(H,91,92)(H,103,104)(H4,64,65,67)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI-Schlüssel |

WLMFVYCMJXTASO-MKONGDQZSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the structure of [Peptide]

An in-depth technical guide on the structure of a specific peptide requires detailed information about its amino acid sequence, three-dimensional conformation, and the experimental methods used for its characterization. As "[Peptide]" is a placeholder, this guide will provide a general framework and methodologies applicable to peptide structure determination, using a well-researched example, Glucagon, to illustrate the required depth of content.

General Structure of Peptides

Peptides are short chains of amino acids linked by peptide bonds.[1][2][3][4] Their structure is hierarchical and can be described at four levels:

-

Primary Structure: This refers to the linear sequence of amino acids in the polypeptide chain.[5] The sequence is written from the N-terminus (free amino group) to the C-terminus (free carboxyl group).

-

Secondary Structure: This is the local, repeating three-dimensional structure of the peptide backbone. Common secondary structures include the α-helix and β-sheet, which are stabilized by hydrogen bonds between the amide and carbonyl groups of the backbone.

-

Tertiary Structure: This describes the overall three-dimensional shape of a single peptide molecule, resulting from the folding and interaction of its secondary structural elements and side chains.

-

Quaternary Structure: This level of structure applies to peptides that consist of more than one polypeptide chain (subunits) and describes how these subunits are arranged and interact with each other.

Experimental Protocols for Peptide Structure Determination

The determination of a peptide's structure is crucial for understanding its function. Several experimental techniques are employed to elucidate the different levels of peptide structure.

Primary Structure Determination (Sequencing)

1. Edman Degradation: This is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.

-

Methodology:

-

The peptide is reacted with phenyl isothiocyanate (PITC), which binds to the N-terminal amino acid.

-

Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain.

-

The resulting phenylthiohydantoin (PTH)-amino acid derivative is identified using chromatography.

-

The cycle is repeated to determine the sequence of the remaining peptide.

-

2. Mass Spectrometry (MS): This is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, which can be used to deduce the amino acid sequence.

-

Methodology:

-

The peptide is first ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The ionized peptide is then introduced into a mass analyzer, which measures its mass-to-charge ratio.

-

For sequencing, tandem mass spectrometry (MS/MS) is employed. The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured.

-

The amino acid sequence can be deduced by analyzing the mass differences between the fragment ions.

-

Secondary and Tertiary Structure Determination

1. X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of a peptide in its crystalline form.

-

Methodology:

-

The peptide is purified and crystallized to form a well-ordered crystal lattice.

-

The crystal is exposed to a beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern.

-

The diffraction pattern is used to calculate an electron density map of the peptide.

-

A model of the peptide's atomic structure is built into the electron density map and refined to best fit the experimental data.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of peptides in solution, which can be more representative of their native conformation.

-

Methodology:

-

A concentrated solution of the peptide is placed in a strong magnetic field.

-

Radiofrequency pulses are applied to excite specific atomic nuclei (typically ¹H, ¹³C, and ¹⁵N).

-

The relaxation of these nuclei back to their ground state is detected, producing an NMR spectrum.

-

Through various multidimensional NMR experiments, distances between atoms and dihedral angles can be determined. This information is then used to calculate a three-dimensional model of the peptide's structure.

-

3. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide.

-

Methodology:

-

A solution of the peptide is exposed to circularly polarized light.

-

The differential absorption of left- and right-handed circularly polarized light is measured as a function of wavelength.

-

The resulting CD spectrum is characteristic of the peptide's secondary structure. For example, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm.

-

Visualization of Peptide-Related Pathways

Peptides often act as signaling molecules, initiating intracellular signaling cascades by binding to specific receptors. These pathways can be visualized using diagrams to illustrate the relationships between the involved molecules.

Below is a generalized workflow for determining peptide structure using mass spectrometry.

References

An In-depth Technical Guide on the Sequence and Function of Glucagon-Like Peptide-1 (GLP-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a crucial incretin (B1656795) hormone with a primary role in glucose homeostasis. Secreted by intestinal L-cells in response to nutrient intake, GLP-1 exerts its effects through the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). Its multifaceted physiological actions, including potentiation of glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and effects on satiety, have made it a cornerstone therapeutic target for type 2 diabetes and obesity. This guide provides a comprehensive overview of the sequence, function, and signaling pathways of GLP-1, along with detailed experimental protocols for its characterization.

Peptide Sequence and Structure

The biologically active form of human GLP-1 is a 30-amino acid peptide, GLP-1 (7-36) amide. Its primary sequence is as follows:

His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂ [1][2][3]

The sequence is identical in humans, rats, and mice.[4] This specific arrangement of amino acids is fundamental to its structure and function, enabling it to bind with high affinity to its receptor and initiate downstream signaling.[5]

Biological Functions and Therapeutic Relevance

GLP-1 plays a vital role in regulating blood glucose levels through several mechanisms:

-

Stimulation of Insulin Secretion: GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells. This action is glucose-dependent, meaning it has a minimal effect when blood sugar is low, thereby reducing the risk of hypoglycemia.

-

Inhibition of Glucagon Secretion: It suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-prandial glucose excursions.

-

Promotion of Satiety: By acting on receptors in the brain, GLP-1 reduces appetite and food intake.

-

β-cell Preservation: Studies suggest that GLP-1 may promote the proliferation and neogenesis of pancreatic β-cells while inhibiting their apoptosis.

These diverse functions have led to the development of GLP-1 receptor agonists, a major class of drugs for the treatment of type 2 diabetes and obesity.

Quantitative Data on GLP-1 Function

The potency and binding affinity of GLP-1 have been quantified in various in vitro assays. The following tables summarize key quantitative data for GLP-1 and its analogs.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| GLP-1 (7-36) amide | cAMP Accumulation | CHO cells expressing hGLP-1R | EC₅₀ | Single-digit pM range | |

| GLP-1 (7-36) amide | cAMP Accumulation | Nomad GLP1R Cell Line | EC₅₀ | 4.54 x 10⁻⁹ M | |

| GLP-1 (7-36) amide | cAMP Accumulation | HEK293 cells expressing hGLP-1R | pEC₅₀ | 11.17 ± 0.12 | |

| Retatrutide | cAMP Accumulation | Cells expressing human GLP-1R | EC₅₀ | 0.775 nM | |

| Tirzepatide | cAMP Accumulation | HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | EC₅₀ | ~0.0005579 µM |

| Ligand | Radioligand | Cell Line/Membrane Preparation | Parameter | Value | Reference |

| GLP-1 | [¹²⁵I]GLP-1 | COS-7 cells expressing hGLP-1R | Kᵢ | 1.9-fold decreased Kᵢ compared to its Kᴅ | |

| GLP-1 | [¹²⁵I]GLP-1 Val8 | COS-7 cells expressing hGLP-1R | Kᴅ | 310-fold lower than EC₅₀ in cAMP assay | |

| GLP-1 | [¹²⁵I]GLP-1 | Rat insulinoma-derived RINm5F cells | Kᴅ | 204 pM | |

| Semaglutide Analogue | N/A (Computational) | N/A | Kᴅ | 3.0 x 10⁻⁸ M | |

| Native Semaglutide | N/A (Computational) | N/A | Kᴅ | 3.4 x 10⁻⁶ M | |

| Liraglutide | ¹²⁵I-liraglutide | INS-1 cells | Kᴅ | 128.8 ± 30.4 nmol/L |

Signaling Pathways

Upon binding to the GLP-1R, GLP-1 primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate many of the downstream effects, including the potentiation of insulin secretion.

Experimental Protocols

GLP-1 Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GLP-1 receptor.

Materials:

-

Cell Line: HEK293 or COS-7 cells stably expressing the human GLP-1R.

-

Radioligand: ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39).

-

Unlabeled Ligand: GLP-1 (7-36) amide (for standard curve) and test compounds.

-

Assay Buffer: 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

-

Scintillation Fluid.

-

96-well filter plates and a vacuum manifold.

Procedure:

-

Cell Membrane Preparation:

-

Culture cells to confluency, harvest, and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (e.g., 50-100 pM ¹²⁵I-GLP-1).

-

Increasing concentrations of unlabeled GLP-1 (for standard curve) or test compound.

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GLP-1, e.g., 1 µM).

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation.

-

GLP-1R cAMP Functional Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to GLP-1R activation.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human GLP-1R.

-

Agonist: GLP-1 (7-36) amide (for standard curve) and test compounds.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

HTRF cAMP Detection Kit: Containing cAMP-d2 and anti-cAMP-cryptate antibodies.

-

White, low-volume 384-well plates.

Procedure:

-

Cell Seeding:

-

Seed cells into a 384-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) and incubate overnight.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of GLP-1 or test compounds in assay buffer containing a PDE inhibitor.

-

Remove the culture medium from the cells and add the agonist dilutions.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit to all wells.

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of the agonist.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

GLP-1 is a peptide of profound physiological and therapeutic importance. A thorough understanding of its sequence, function, and signaling mechanisms is essential for the continued development of novel and improved therapies for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for the characterization of GLP-1 and its analogs, facilitating further research and drug discovery in this critical area.

References

- 1. amsbio.com [amsbio.com]

- 2. GLP-1R reporter cell line for diabetes / obesity research | Drug Discovery News [drugdiscoverynews.com]

- 3. Hi-Affi™ GLP1R Stable Cell Line - Creative Biolabs [creative-biolabs.com]

- 4. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

Unraveling the Intricacies of Peptide Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peptides, short chains of amino acids, represent a burgeoning class of therapeutic agents, distinguished by their high specificity, potency, and relatively low toxicity. Their mechanisms of action are diverse and sophisticated, ranging from the physical disruption of microbial membranes to the precise modulation of intracellular signaling cascades. This technical guide provides an in-depth exploration of the core mechanisms of action for several key classes of peptides, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Antimicrobial Peptides (AMPs): Disrupting the First Line of Defense

Antimicrobial peptides are a crucial component of the innate immune system in a vast array of organisms. Their primary mechanism of action involves the perturbation and disruption of microbial cell membranes, leading to cell death. This interaction is often initiated by the electrostatic attraction between the cationic AMPs and the negatively charged components of bacterial membranes.[1] Several models describe the subsequent membrane disruption:

-

Barrel-Stave Model: AMPs insert perpendicularly into the lipid bilayer, forming a transmembrane pore or channel.

-

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the peptide and lipid head groups are associated.[1]

-

Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the membrane's integrity in a detergent-like manner.[1]

Beyond membrane disruption, some AMPs can translocate into the cytoplasm and interfere with essential intracellular processes, including the inhibition of DNA, RNA, and protein synthesis.[1][2]

Quantitative Analysis of Antimicrobial Activity

The efficacy of AMPs is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Nisin | Staphylococcus aureus | 1.656 | |

| Cecropin B2 | Escherichia coli | 0.207 | |

| Melittin | Staphylococcus aureus | 4 | |

| Melittin | Escherichia coli | 8 | |

| Indolicidin | Listeria monocytogenes | 16 | |

| Cap18 | Pseudomonas aeruginosa | 2 | |

| NN2_0050 | Gram-negative bacteria (MBC50) | 4 | |

| NN2_0018 | Gram-positive bacteria (MBC50) | 8 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the MIC of an antimicrobial peptide.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) in polypropylene (B1209903) tubes to prevent peptide adsorption to the plasticware.

-

-

Assay Procedure:

-

In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

-

Add 11 µL of each peptide dilution to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. Growth inhibition can also be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Cell-Penetrating Peptides (CPPs): Breaching the Cellular Barrier

Cell-penetrating peptides are short peptides that can traverse the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes, such as small molecules, nucleic acids, and proteins. The precise mechanisms of their uptake are still under investigation but are generally categorized into two main pathways:

-

Direct Penetration: An energy-independent process where the CPPs directly translocate across the lipid bilayer. This can occur through various proposed models, including the formation of transient pores or inverted micelles.

-

Endocytosis: An energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles. This is the predominant pathway at lower CPP concentrations. The specific endocytic route can vary and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

Quantitative Analysis of Cellular Uptake

The efficiency of CPP-mediated delivery can be quantified by measuring the amount of internalized peptide or its cargo.

| Peptide | Cell Line | Concentration (µM) | Uptake Efficiency (% of green-fluorescent cells) | Reference |

| BR2-R9 | MCF7 | 5 | 73.8 | |

| BR2-R9 | MDA-MB-231 | 5 | 97.6 | |

| R9 | MCF7 | 5 | 21.7 | |

| R9 | MDA-MB-231 | 5 | 4.1 | |

| HK15 | HeLa | 20 | ~3.7-fold higher than sC18 | |

| HK3 | HeLa | 20 | Lower than sC18 |

Experimental Protocol: Quantitative Cellular Uptake Analysis using MALDI-TOF Mass Spectrometry

This protocol provides a method for the accurate quantification of CPP cellular uptake.

-

Peptide Synthesis and Labeling:

-

Synthesize the CPP of interest and an isotopically labeled internal standard with the same amino acid sequence.

-

Functionalize both peptides with biotin (B1667282) for subsequent purification.

-

-

Cell Culture and Treatment:

-

Seed cells (e.g., CHO cells) in appropriate culture plates and allow them to adhere.

-

Incubate the cells with a known concentration of the biotinylated CPP for a defined period.

-

-

Cell Lysis and Peptide Purification:

-

After incubation, wash the cells thoroughly to remove non-internalized peptides.

-

Lyse the cells to release the internalized peptides.

-

Add a known amount of the biotinylated, isotopically labeled internal standard to the cell lysate.

-

Purify the biotinylated peptides using streptavidin-coated magnetic beads.

-

-

MALDI-TOF MS Analysis:

-

Elute the peptides from the beads and co-crystallize them with a suitable matrix on a MALDI target plate.

-

Acquire mass spectra in a MALDI-TOF mass spectrometer.

-

-

Data Analysis:

-

Quantify the amount of internalized CPP by comparing the peak intensities of the analyte peptide and the isotopically labeled internal standard.

-

Enzyme Inhibitor Peptides: Modulating Catalytic Activity

Peptide-based enzyme inhibitors are designed to bind to the active site or allosteric sites of enzymes, thereby modulating their catalytic activity. They can act through several mechanisms:

-

Competitive Inhibition: The peptide inhibitor reversibly binds to the active site of the enzyme, competing with the natural substrate.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

Quantitative Analysis of Enzyme Inhibition

The potency of an enzyme inhibitor is typically characterized by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).

| Peptide Inhibitor | Target Enzyme | Ki (nM) | Reference |

| Azadipeptide nitrile compound | Cathepsin K | 0.0031 | |

| Mupain-1-16-IG | muPA | 2 | |

| PKIβ | Protein Kinase A | 7.1 | |

| PKIγ | Protein Kinase A | 0.4 | |

| rCeEI-36 | Human Neutrophil Elastase | 0.3 | |

| rCeEI-46 | Human Neutrophil Elastase | 8.8 |

Experimental Protocol: Determination of Ki for a Competitive Inhibitor

This protocol describes how to determine the Ki value for a competitive peptide inhibitor.

-

Enzyme Activity Assay (IC50 Determination):

-

In a 96-well plate, add a fixed concentration of the enzyme and a specific substrate.

-

Add a range of concentrations of the peptide inhibitor.

-

Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).

-

Monitor the reaction progress over time by measuring the formation of the product (e.g., by absorbance or fluorescence).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

-

Enzyme Kinetics with Inhibitor:

-

Perform a series of enzyme activity assays with varying concentrations of the substrate in the presence of a fixed concentration of the inhibitor (typically close to its IC50).

-

Determine the apparent Michaelis constant (Km') and maximum velocity (Vmax') in the presence of the inhibitor.

-

-

Data Analysis (Lineweaver-Burk Plot):

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for both the uninhibited and inhibited reactions.

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

The Ki can be calculated from the change in the slope of the Lineweaver-Burk plot.

-

Peptides Targeting G-Protein Coupled Receptors (GPCRs): Fine-Tuning Cellular Signaling

G-protein coupled receptors are the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them major drug targets. Peptides can act as agonists, antagonists, or allosteric modulators of GPCRs.

-

Agonists: Bind to the receptor and activate it, mimicking the effect of the endogenous ligand and triggering a downstream signaling cascade.

-

Antagonists: Bind to the receptor but do not activate it, thereby blocking the binding and action of the endogenous agonist.

-

Allosteric Modulators: Bind to a site on the receptor distinct from the orthosteric ligand binding site and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the orthosteric ligand.

GPCR activation leads to the activation of intracellular G-proteins, which are classified into several families (Gs, Gi, Gq, etc.) that initiate distinct signaling pathways. Two major pathways are:

-

cAMP Pathway: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.

-

Phosphatidylinositol Pathway: Gq-coupled receptors activate phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

Quantitative Analysis of GPCR-Peptide Interaction

The interaction of peptides with GPCRs is quantified by measuring their binding affinity (Kd, Ki) and functional potency (EC50 for agonists, IC50 for antagonists).

| Peptide Ligand | Receptor | Assay Type | Value (nM) | Reference |

| Agonist Peptide | APJR | EC50 | < 10 | |

| Antagonist Peptide | GLP-1R | IC50 | 874 | |

| Various Ligands | Various GPCRs | Ki, Kd, IC50, EC50 | >500,000 entries | |

| Various Ligands | Various GPCRs | Ki | 67,696 entries |

Experimental Protocol: Radioligand Binding Assay for Kd and Ki Determination

This protocol is a gold standard for quantifying the binding affinity of ligands to GPCRs.

-

Membrane Preparation:

-

Prepare cell membranes from cells or tissues expressing the GPCR of interest.

-

Homogenize the cells/tissues in a cold lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Saturation Binding Assay (for Kd of a radioligand):

-

In a 96-well plate, incubate the membrane preparation with increasing concentrations of a radiolabeled peptide ligand.

-

To determine non-specific binding, include a parallel set of incubations with a high concentration of an unlabeled competing ligand.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (receptor density).

-

-

Competition Binding Assay (for Ki of an unlabeled peptide):

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test peptide.

-

Separate bound and free radioligand by filtration and quantify the radioactivity.

-

Plot the percentage of specific binding versus the logarithm of the test peptide concentration to determine the IC50.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

A Technical Guide to the Biological Role of Substance P in Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, encoded by the TAC1 gene.[1] It is widely expressed in both the central and peripheral nervous systems, as well as by non-neuronal cells like immune cells.[1][2] SP exerts its diverse biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] While it can bind to NK2R and NK3R with lower affinity, its high affinity for NK1R makes this interaction the most studied pathway. The SP/NK1R system is a key mediator in the crosstalk between the nervous and immune systems and is implicated in a vast array of physiological and pathological processes, including pain transmission, inflammation, vasodilation, and cell proliferation.

Core Signaling Pathways of Substance P

Upon binding to the NK1R, Substance P initiates the dissociation of heterotrimeric G-proteins, primarily Gαq and Gαs, triggering multiple downstream second messenger cascades.

-

Gαq Pathway (Phosphoinositide Hydrolysis): The canonical pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytoplasm. The resulting elevation of intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Gαs Pathway (cAMP Accumulation): Substance P can also stimulate Gαs, which activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).

-

MAPK/ERK Activation: A major downstream consequence of NK1R activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades. Both the Gαq/PKC and other G-protein-dependent mechanisms can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPK. Activated ERK1/2 can translocate to the nucleus to regulate gene transcription, influencing processes like cell proliferation, survival, and differentiation.

Caption: Substance P / NK1R signaling cascade.

Quantitative Biological Activity

The potency of Substance P in activating its primary downstream signaling pathways can be quantified by its half-maximal effective concentration (EC50). These values are critical for in vitro pharmacology and drug development, providing a benchmark for assessing the activity of potential agonists or antagonists.

| Parameter | Cell System | Value (-log EC50 M) | Molar EC50 (Approx.) | Reference |

| Intracellular Ca²⁺ Mobilization | HEK293 cells expressing NK1R | 8.5 ± 0.3 | 3.2 nM | |

| cAMP Accumulation | HEK293 cells expressing NK1R | 7.8 ± 0.1 | 15.8 nM |

Note: EC50 values can vary depending on the cell type, receptor expression level, and specific assay conditions.

Physiological and Pathophysiological Roles

The activation of NK1R by Substance P translates into a wide spectrum of biological functions. Its roles are pleiotropic, contributing to both homeostatic processes and the pathology of various diseases.

-

Neuroinflammation and Pain: SP is a key mediator of neurogenic inflammation. Released from sensory nerve endings, it causes vasodilation and increases vascular permeability, facilitating the recruitment of immune cells to sites of injury or infection. It is also integral to nociception, transmitting pain signals from the periphery to the central nervous system.

-

Immune Modulation: SP directly modulates the function of numerous immune cells, including macrophages, T-lymphocytes, and mast cells. It can stimulate their proliferation, migration, and production of inflammatory cytokines, bridging the nervous and immune systems.

-

Cell Proliferation and Angiogenesis: The SP/NK1R axis can act as a mitogen, promoting cell growth and proliferation in various cell types, including fibroblasts and some tumor cells. It also contributes to angiogenesis, the formation of new blood vessels, which is crucial for processes like wound healing.

References

An In-depth Technical Guide to Peptide Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining peptide receptor binding affinity. A thorough understanding of these interactions is fundamental for drug discovery, particularly in the development of targeted peptide-based therapeutics. This document details common experimental protocols, presents quantitative data for comparison, and illustrates key workflows and signaling pathways.

Core Concepts in Binding Affinity

The interaction between a peptide (ligand) and its receptor is a dynamic process governed by non-covalent forces. The strength of this interaction is defined as its binding affinity . Quantifying this affinity is crucial for understanding the potential efficacy and specificity of a peptide ligand. Several key parameters are used to describe binding affinity:

-

Dissociation Constant (Kd): This is the fundamental measure of binding affinity, representing the concentration of a ligand at which 50% of the receptor population is occupied at equilibrium.[1][2] A lower Kd value corresponds to a higher binding affinity, as less ligand is required to occupy half of the receptors.[2] Kd is an intrinsic thermodynamic parameter for a given ligand-receptor pair and is independent of assay conditions.[3]

-

Inhibition Constant (Ki): Similar to Kd, the Ki represents the dissociation constant for an inhibitor. It quantifies the binding affinity of an inhibitor to its target, such as an enzyme or receptor.[1] The term Ki is typically used when the affinity is determined through inhibition kinetics experiments.

-

Half-maximal Inhibitory Concentration (IC50): This value represents the concentration of a competitor ligand that is required to inhibit 50% of the binding of a known ligand to its receptor. Unlike Kd and Ki, the IC50 value is highly dependent on the specific experimental conditions, including the concentrations of the receptor and the labeled ligand. The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value, provided the Kd of the labeled ligand is known.

Experimental Protocols for Measuring Binding Affinity

Several robust methods are available to quantify peptide-receptor interactions. The choice of assay depends on factors such as the nature of the peptide and receptor, the required throughput, and the availability of specific reagents and instrumentation.

Radioligand Binding Assay

The radioligand binding assay is a highly sensitive and widely used method to study receptor-ligand interactions. It involves the use of a radioactively labeled peptide (radioligand) that binds to its receptor. The principle is based on separating the bound radioligand from the free (unbound) radioligand and quantifying the radioactivity associated with the receptor-ligand complexes.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA or Bradford assay.

-

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test peptide (competitor).

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd), and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand, the fixed concentration of radioligand, and the membrane preparation. This measures the binding of the radioligand to non-receptor components.

-

Competition Binding: Add the serial dilutions of the test peptide, the fixed concentration of radioligand, and the membrane preparation.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Use a cell harvester to perform the filtration and wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add a scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to monitor molecular binding events in real-time. The principle is based on the difference in the rotational speed of a small, fluorescently labeled peptide (tracer) versus the much larger peptide-receptor complex. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light, resulting in a low FP signal. Upon binding to a larger receptor protein, the complex tumbles much more slowly, and the emitted light remains largely polarized, yielding a high FP signal.

Experimental Protocol: Competitive FP Assay

-

Reagent Preparation:

-

Prepare a fluorescently labeled version of a peptide known to bind the receptor (the "tracer").

-

Purify the target receptor protein.

-

Prepare serial dilutions of the unlabeled test peptide (competitor).

-

Prepare an appropriate assay buffer. The buffer should be optimized to ensure protein stability and minimize background fluorescence.

-

-

Assay Optimization (Tracer and Receptor Concentration):

-

Determine the optimal tracer concentration. This is typically the lowest concentration that gives a stable and robust fluorescence signal (at least 10-fold above buffer background).

-

Perform a saturation binding experiment by titrating the receptor against the fixed, optimal concentration of the tracer.

-

Plot the FP signal (in millipolarization units, mP) versus the receptor concentration.

-

Select a receptor concentration for the competition assay that results in approximately 50-80% of the maximal binding signal, ensuring a sufficient assay window.

-

-

Assay Setup (Competition):

-

In a suitable microplate (e.g., black, low-binding 96- or 384-well), add the fixed concentrations of the fluorescent tracer and the receptor to all wells.

-

Add the serial dilutions of the unlabeled test peptide.

-

Include control wells:

-

Minimum Signal: Tracer only (no receptor).

-

Maximum Signal: Tracer and receptor (no competitor).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a period sufficient to reach binding equilibrium. The time required should be determined during assay development. FP allows for real-time measurement, so equilibrium can be monitored directly.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate polarization filters. The reader measures the intensity of light emitted parallel and perpendicular to the plane of excitation.

-

-

Data Analysis:

-

Subtract the background (buffer only) from all readings.

-

Normalize the data, setting the average minimum signal as 0% inhibition and the average maximum signal as 100% inhibition.

-

Plot the percentage of inhibition versus the logarithm of the competitor peptide concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the receptor is immobilized on the sensor chip surface, and the peptide analyte is flowed over it. Binding of the peptide to the receptor causes an increase in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the direct measurement of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).

Experimental Protocol: SPR Kinetic Analysis

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxyl groups on the chip surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Immobilize the receptor (ligand) onto the activated surface via covalent coupling (e.g., amine coupling to primary amines on the protein). The receptor should be diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic attraction to the negatively charged carboxymethylated dextran (B179266) surface.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized receptor to subtract bulk refractive index changes and non-specific binding.

-

-

Analyte Binding Assay:

-

Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer (e.g., HBS-EP).

-

Inject the different concentrations of the peptide over the receptor-immobilized and reference flow cells at a constant flow rate. This is the association phase , where binding is monitored over time.

-

After the injection, flow the running buffer alone over the chip. This is the dissociation phase , where the dissociation of the peptide from the receptor is monitored.

-

Between different analyte injections, the sensor surface must be regenerated to remove all bound analyte without denaturing the immobilized receptor. This is done by injecting a pulse of a regeneration solution (e.g., low pH glycine (B1666218) or high salt).

-

-

Data Processing and Analysis:

-

The raw data (sensorgram) from the reference cell is subtracted from the data from the active cell to correct for bulk effects.

-

The resulting sensorgrams show the association and dissociation curves for each peptide concentration.

-

Globally fit the set of curves to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Data Presentation: Peptide-Receptor Binding Affinities

The following tables provide examples of quantitative binding affinity data for selected peptide-receptor systems, illustrating the range of affinities observed in biological systems.

Table 1: Opioid Peptides and Receptors

| Peptide | Receptor | Assay Method | Affinity (Kd/Ki) | Reference |

| Endomorphin-1 | µ-Opioid Receptor (MOR) | Radioligand Binding | 0.34 nM (Ki) | Zadina et al., 1997 |

| [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) | µ-Opioid Receptor (MOR) | Radioligand Binding | 1.2 nM (Ki) | Toll et al., 1998 |

| Deltorphin II | δ-Opioid Receptor (DOR) | Radioligand Binding | 0.18 nM (Ki) | Erspamer et al., 1989 |

| Dynorphin A | κ-Opioid Receptor (KOR) | Radioligand Binding | 0.4 nM (Kd) | Chavkin & Goldstein, 1981 |

Table 2: Other Neuropeptides and Hormones

| Peptide | Receptor | Assay Method | Affinity (Kd/Ki) | Reference |

| Angiotensin II | AT1 Receptor | Radioligand Binding | 0.2 nM (Kd) | Timmermans et al., 1993 |

| Vasopressin | V1a Receptor | Radioligand Binding | 0.5 nM (Kd) | Thibonnier et al., 1994 |

| Somatostatin-14 | SSTR2 | Radioligand Binding | 0.25 nM (IC50) | Patel et al., 1994 |

| Glucagon-like peptide-1 (GLP-1) | GLP-1 Receptor | Radioligand Binding | 1.1 nM (IC50) | Dillon et al., 1993 |

Peptide Receptor Signaling Pathways

Upon binding, peptides activate their receptors, initiating intracellular signaling cascades that lead to a physiological response. Many peptide hormones and neuropeptides bind to G-protein coupled receptors (GPCRs), a large family of transmembrane proteins.

Gαq-PLC Signaling Pathway:

A common pathway activated by peptide-GPCR binding involves the Gαq subunit.

-

Binding and Activation: A peptide ligand binds to its specific GPCR.

-

G-Protein Coupling: The activated receptor recruits a heterotrimeric G-protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

-

PLC Activation: The activated Gαq-GTP complex binds to and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

PKC Activation: The increased intracellular Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates numerous target proteins, leading to a variety of cellular responses, such as smooth muscle contraction, neurotransmitter release, and gene transcription.

References

An In-Depth Technical Guide to the In Vitro Characterization of [Peptide]

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize a therapeutic peptide candidate, referred to herein as [Peptide]. The successful development of a peptide therapeutic hinges on a thorough understanding of its biochemical and biophysical properties, its interaction with its intended target, and its overall stability.[1][2]

Biophysical and Physicochemical Characterization

A foundational step in peptide characterization is the assessment of its structural and physical properties. These characteristics are critical for ensuring product quality, stability, and consistency across different batches.[2] Key biophysical techniques include:

-

Mass Spectrometry (MS): Used to confirm the identity and purity of [Peptide]. It provides a precise measurement of the molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of [Peptide]. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the peptide from any impurities.[3]

-

Circular Dichroism (CD) Spectroscopy: This technique is employed to determine the secondary structure of [Peptide] (e.g., alpha-helix, beta-sheet content).[1] This is vital as the peptide's conformation is often directly related to its biological activity.

-

Solubility and Aggregation Assessment: The solubility of [Peptide] under various buffer conditions (pH, ionic strength) is determined. Techniques like Dynamic Light Scattering (DLS) can be used to assess the propensity of the peptide to form aggregates, which can impact efficacy and immunogenicity.

Experimental Protocol: Secondary Structure Analysis by Circular Dichroism (CD)

-

Sample Preparation: Dissolve lyophilized [Peptide] in an appropriate buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of components that have high absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for scanning, typically from 190 to 260 nm for far-UV CD to analyze secondary structure.

-

Data Acquisition: Place the peptide solution in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum at a controlled temperature (e.g., 25°C). A corresponding spectrum of the buffer alone (blank) must also be recorded.

-

Data Analysis: Subtract the blank spectrum from the peptide spectrum. The resulting data, typically in millidegrees, is then converted to mean residue ellipticity. Deconvolution algorithms can be applied to estimate the percentage of different secondary structural elements.

Target Binding Characterization

Understanding how [Peptide] interacts with its biological target is fundamental. Binding assays quantify the affinity and kinetics of this interaction.

-

Surface Plasmon Resonance (SPR): A label-free technique that provides real-time quantitative data on the binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (equilibrium dissociation constant, K_D) of [Peptide] to its target.

-

Bio-Layer Interferometry (BLI): Similar to SPR, BLI is another label-free method for measuring real-time kinetics and affinity.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in solution.

Data Presentation: [Peptide] Binding Kinetics to Target X

| Parameter | [Peptide] | Control Peptide |

| k_a (1/Ms) | 1.2 x 10^5 | 3.4 x 10^3 |

| k_d (1/s) | 5.0 x 10^-4 | 2.1 x 10^-2 |

| K_D (nM) | 4.2 | 617.6 |

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip. Amine coupling is a common method for this. The optimal pH and protein concentration for immobilization should be determined through "pH scouting".

-

Analyte Preparation: Prepare a series of dilutions of [Peptide] (analyte) in a suitable running buffer (e.g., HBS-EP+). A zero-concentration sample (buffer only) is used for double referencing.

-

Binding Measurement: Inject the different concentrations of [Peptide] over the sensor chip surface at a constant flow rate. The association is monitored in real-time. After the injection, the flow of running buffer continues, and the dissociation is monitored.

-

Regeneration: After each binding cycle, a regeneration solution (e.g., low pH glycine) is injected to remove the bound analyte from the ligand, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (k_a, k_d) and the affinity constant (K_D).

Visualization: SPR Experimental Workflow

References

Predicting the Function of Novel Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel peptides present a significant opportunity in therapeutic development and biological research. Their high specificity, potency, and relatively low toxicity make them attractive candidates for a wide range of applications. However, elucidating the function of a newly identified peptide remains a complex challenge. This guide provides a comprehensive overview of the integrated computational and experimental workflows employed to predict and validate the function of novel peptides, offering a roadmap from initial sequence to biological activity.

In Silico Functional Prediction: The First Step

Before embarking on costly and time-consuming experimental work, a variety of computational tools can be leveraged to predict the potential function of a novel peptide based on its amino acid sequence and physicochemical properties. These in silico methods provide initial hypotheses that can guide subsequent experimental design.

Bioinformatics and Machine Learning Approaches

A suite of bioinformatics tools and machine learning algorithms can be used to analyze a peptide's sequence and predict its properties and potential interactions.[1][2][3][4] These methods often rely on databases of known peptides and their functions to identify patterns and make predictions.[1]

Table 1: Common In Silico Prediction Tools and Their Applications

| Tool/Method | Prediction Focus | Key Features | Representative Tools/Servers |

| Sequence Similarity | Homology to known peptides | BLAST, FASTA | NCBI BLAST |

| Physicochemical Properties | Amphipathicity, charge, hydrophobicity | Various web servers | PepDraw, HeliQuest |

| Protein-Peptide Interaction | Binding site prediction | Template-based and de novo docking | InterPep, PEP-SiteFinder, MDockPeP2_VS |

| Functional Class Prediction | Antimicrobial, anticancer, cell-penetrating, etc. | Machine learning models (SVM, Random Forest) | CAMP, CellPPD, DeepACP |

| Functional Enrichment Analysis | Pathway and ontology analysis | Utilizes peptide-centric databases | pepFunk |

| Binding Affinity Prediction | Quantitative prediction of binding strength | Machine learning models | PPI-Affinity |

Logical Workflow for In Silico Analysis

The following diagram illustrates a typical workflow for the initial computational analysis of a novel peptide sequence.

Caption: A logical workflow for the in silico prediction of novel peptide function.

Experimental Validation: From Prediction to Biological Reality

Following computational analysis, experimental validation is crucial to confirm the predicted functions and elucidate the biological activity of the novel peptide. This typically involves peptide synthesis followed by a series of in vitro and cell-based assays.

Peptide Synthesis

The first step in experimental validation is to obtain a sufficient quantity of the peptide. Chemical synthesis is the most common method for producing peptides for research purposes.

Two primary methods are used for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS is more common for research-scale synthesis due to its efficiency for longer chains and potential for automation.

This protocol outlines the manual steps for SPPS.

-

Resin Selection and Swelling:

-

Choose a resin based on the desired C-terminal functional group (e.g., 2-chlorotrityl resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) for at least 30 minutes.

-

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid in a solvent with an activating agent (e.g., HCTU) and a base (e.g., collidine).

-

Add the amino acid solution to the swelled resin and allow it to react.

-

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HCTU) and a base, then add it to the resin to couple with the deprotected N-terminus.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

-

Purification and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS).

-

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

In Vitro Assays

In vitro assays are performed in a controlled environment outside of a living organism and are essential for characterizing the biochemical activity of a peptide.

These assays determine the affinity and kinetics of the interaction between the peptide and its predicted target.

Table 2: Common In Vitro Binding Assays

| Assay | Principle | Typical Data Output |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding. | KD (dissociation constant), kon, koff |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, ΔH (enthalpy), ΔS (entropy) |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify the binding interaction. | EC50 (half-maximal effective concentration) |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding. | KD |

If the peptide is predicted to be an enzyme inhibitor or activator, its effect on enzyme kinetics can be measured.

Table 3: Enzyme Activity Assay Parameters

| Parameter | Description |

| IC50 / EC50 | Concentration of peptide that causes 50% inhibition or activation. |

| Ki | Inhibition constant, a measure of the potency of an inhibitor. |

| Vmax | Maximum rate of the enzymatic reaction. |

| Km | Michaelis constant, the substrate concentration at half Vmax. |

For peptides predicted to have antimicrobial properties, their efficacy against various microbial strains and their toxicity to red blood cells are assessed.

Table 4: Representative Data from an Antimicrobial Peptide (AMP) Study

| Peptide | Target Organism | MIC (µg/mL) | HC50 (µg/mL) |

| Novel Peptide X | E. coli | 16 | > 200 |

| Novel Peptide X | S. aureus | 8 | > 200 |

| Melittin (Control) | E. coli | 4 | 10 |

| Melittin (Control) | S. aureus | 2 | 10 |

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to study the effects of a peptide on cellular processes.

Table 5: Overview of Common Cell-Based Assays

| Assay Type | Purpose | Example Readouts |

| Cell Viability/Cytotoxicity | To assess the effect of the peptide on cell survival. | MTT, LDH release, live/dead staining. |

| Cell Proliferation | To measure the effect on cell division. | BrdU incorporation, Ki67 staining. |

| Apoptosis | To determine if the peptide induces programmed cell death. | Caspase activity, Annexin V staining. |

| Reporter Gene Assays | To measure the activation or inhibition of a specific signaling pathway. | Luciferase, GFP expression. |

| Cellular Uptake | To determine if and how a peptide enters cells. | Fluorescence microscopy, flow cytometry. |

This protocol is used to assess the effect of the peptide on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a serial dilution of the novel peptide and appropriate controls (e.g., vehicle, positive control for cytotoxicity). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Target Identification and Signaling Pathway Elucidation

If the direct target of the peptide is unknown, proteomics-based approaches can be employed for its identification.

Proteomics for Target Identification

Chemical proteomics methods can be used to isolate and identify the binding partners of a novel peptide from complex biological samples like cell lysates.

References

- 1. researchgate.net [researchgate.net]

- 2. Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J [pubs.rsc.org]

- 3. [2310.18249] Leveraging Machine Learning Models for Peptide-Protein Interaction Prediction [arxiv.org]

- 4. Editorial: Machine learning for peptide structure, function, and design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peptide Homology Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the homology of peptides to known proteins. Understanding peptide homology is a cornerstone of modern drug discovery and biomedical research, enabling the prediction of function, the identification of potential therapeutic targets, and the assessment of off-target effects. This document offers detailed experimental protocols for key bioinformatics tools, a structured presentation of quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Peptide Homology

In the realm of molecular biology, homology refers to the shared ancestry between sequences of DNA, RNA, or protein. When a peptide sequence exhibits significant similarity to a known protein, it is inferred that they are homologous, implying a common evolutionary origin. This shared ancestry often translates to conserved structural and functional characteristics. For researchers in drug development, peptide homology analysis is a critical step in:

-

Target Identification and Validation: Identifying the protein to which a therapeutic peptide is homologous can reveal its likely molecular target and biological function.

-

Predicting Mechanism of Action: The known function of a homologous protein can provide insights into the potential mechanism of action of a novel peptide.

-

Off-Target Effect Prediction: Assessing a peptide's homology to a wide range of proteins can help predict potential unintended interactions and off-target effects.

-

Lead Optimization: Understanding the structure-activity relationship of homologous proteins can guide the rational design and optimization of peptide-based therapeutics.

A common rule of thumb in sequence analysis is that two sequences are likely to be homologous if they share more than 30% identity over their entire lengths. However, for shorter peptide sequences, higher identity percentages are often required to infer homology confidently. Statistical measures, such as the Expectation Value (E-value), provide a more robust assessment of the significance of a sequence match.

Methodologies for Determining Peptide Homology

The primary methods for determining peptide homology are computational and rely on sophisticated algorithms that compare a query peptide sequence against vast databases of known protein sequences. The two most widely used tools for this purpose are BLAST (Basic Local Alignment Search Tool) and FASTA.

BLAST (Basic Local Alignment Search Tool)

BLAST is a suite of programs designed to perform rapid sequence similarity searches. For peptide homology analysis, the most relevant program is BLASTp (protein-protein BLAST), which compares an amino acid query sequence against a protein sequence database.

This protocol outlines the steps for conducting a standard peptide homology search using the NCBI BLASTp web interface.

Objective: To identify known proteins that are homologous to a query peptide sequence.

Materials:

-

A computer with internet access.

-

The amino acid sequence of the query peptide in FASTA format.

Procedure:

-

Navigate to the NCBI BLASTp Homepage: Open a web browser and go to the NCBI BLAST website (blast.ncbi.nlm.nih.gov) and select "Protein BLAST".

-

Enter Query Sequence:

-

In the "Enter Query Sequence" box, paste the peptide sequence in FASTA format. A FASTA format consists of a single-line description beginning with a ">" symbol, followed by lines of sequence data.[1]

-

Alternatively, you can upload a file containing the sequence or provide its accession number.

-

-

Select the Database:

-

In the "Database" dropdown menu, select a protein database to search against. The "Non-redundant protein sequences (nr)" database is a comprehensive choice for most applications. For more targeted searches, specific databases like "UniProtKB/Swiss-Prot" (for well-annotated proteins) can be selected.

-

-

Choose the Algorithm:

-

Under "Program Selection," ensure that "blastp (protein-protein BLAST)" is selected.

-

-

Set Algorithm Parameters (Optional but Recommended):

-

Click on "Algorithm parameters" to expand the options.

-

Max target sequences: This determines the number of top hits to be displayed. A value of 100 is often a good starting point.

-

Expect threshold (E-value): This is a critical parameter for controlling the number of chance matches. The default is often 0.05. For shorter peptide sequences, a more stringent (lower) E-value (e.g., 1e-5 or lower) is recommended to reduce false positives.

-

Word size: This is the length of the initial seed match. The default for proteins is typically 6.

-

Scoring Matrix: The BLOSUM62 matrix is the default and is generally suitable for identifying moderately to distantly related proteins.[2] For very short or highly similar sequences, other matrices like PAM30 might be more appropriate.

-

Gap Costs: These penalties are applied for introducing and extending gaps in the alignment. The default values (e.g., Existence: 11, Extension: 1) are suitable for most searches. Increasing gap costs will result in alignments with fewer gaps.

-

-

Initiate the Search: Click the "BLAST" button to start the search.

-

Analyze the Results: The results page will display a graphical summary of the alignments, a list of significant hits, and the detailed pairwise alignments.

FASTA

FASTA is another widely used sequence alignment tool. While BLAST is generally faster for searching large databases, FASTA can be more sensitive in identifying distant relationships, particularly for sequences with lower similarity.

This protocol outlines the steps for conducting a peptide homology search using a web-based FASTA tool, such as the one provided by the European Bioinformatics Institute (EBI).

Objective: To identify known proteins with sequence similarity to a query peptide, with a focus on sensitivity for distant homologs.

Materials:

-

A computer with internet access.

-

The amino acid sequence of the query peptide in FASTA format.

Procedure:

-

Access a FASTA Tool: Navigate to a web-based FASTA service, for instance, the one available on the EBI website.

-

Input Sequence: Paste the query peptide sequence in FASTA format into the provided text box.

-

Select Protein Database: Choose the appropriate protein database to search against (e.g., UniProtKB).

-

Set Parameters:

-

Scoring Matrix: Select a suitable scoring matrix (e.g., BLOSUM62).

-

Gap Penalties: Set the gap open and gap extension penalties. These values can be adjusted to be more or less stringent.

-

E-value Cutoff: Specify the E-value threshold for reporting significant hits.

-

-

Submit the Search: Click the "Submit" button to run the FASTA search.

-

Interpret the Output: The results will present a list of homologous sequences, along with their alignment scores, E-values, and pairwise alignments.

Data Presentation and Interpretation of Quantitative Results

The output of homology search tools provides a wealth of quantitative data that must be carefully interpreted to assess the biological significance of the findings. The following table summarizes the key metrics and their interpretation.

| Metric | Description | Interpretation |

| Percent Identity | The percentage of identical amino acid residues between the query peptide and the subject protein in the aligned region. | A higher percentage generally indicates a closer evolutionary relationship. For short peptides, a very high identity is often required to infer homology. |

| Bit Score | A normalized score that takes into account the scoring matrix used. Higher bit scores indicate better alignments. | This score is independent of the database size, making it useful for comparing results from different searches. |

| Expect Value (E-value) | The number of alignments with a given score that would be expected to occur by chance in a database of that size. | A lower E-value indicates a more statistically significant match. E-values close to zero suggest a high probability of true homology. |

| Query Coverage | The percentage of the query peptide's length that is included in the alignment. | High query coverage indicates that a significant portion of the peptide has a homologous counterpart in the subject protein. |

Visualization of Workflows and Signaling Pathways

Visual diagrams are invaluable for understanding complex biological processes and experimental workflows. The following sections provide Graphviz diagrams to illustrate key concepts related to peptide homology analysis.

Workflow for Determining Peptide Homology

This diagram outlines the logical steps involved in a typical peptide homology analysis project.

References

Methodological & Application

Solid-Phase Peptide Synthesis: A Detailed Guide for Researchers

Application Notes for Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and small protein production for research, therapeutic, and diagnostic applications.[1][2] Its primary advantage over traditional solution-phase synthesis lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the solid support.[1][3] This methodology, pioneered by R.B. Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble resin.[1] The most widely adopted SPPS strategy utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-amino group protection and acid-labile protecting groups for the amino acid side chains, an orthogonal protection scheme that provides mild reaction conditions.

The cyclical process of Fmoc-SPPS involves three key stages:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed with a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), exposing a free amine for the next coupling step.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then reacts with the free amine on the resin-bound peptide to form a new peptide bond.

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed to eliminate excess reagents and byproducts, ensuring the purity of the final peptide.